(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride
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Overview
Description
(1S,5R)-6,6-Dimethylbicyclo[310]hexan-3-amine;hydrochloride is a bicyclic amine compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating compounds with specific stereochemistry.
Biology
In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for drug development. Its unique structure could be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or resins. Its bicyclic structure may impart unique mechanical or chemical properties to the resulting materials.
Mechanism of Action
The mechanism of action of (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
- (1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride
- Bicyclo[3.1.0]hexan-3-amine hydrochloride
Uniqueness
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride is unique due to its specific stereochemistry and the presence of dimethyl groups. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGLBBKKWWCYRZ-FXFNDYDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(C2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(C2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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